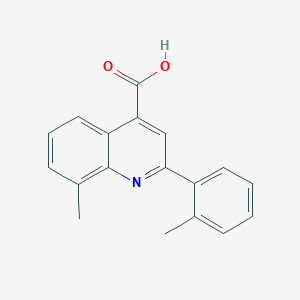

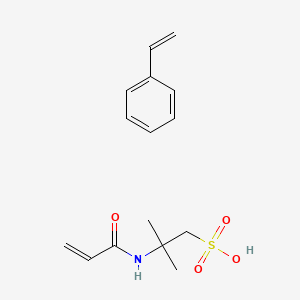

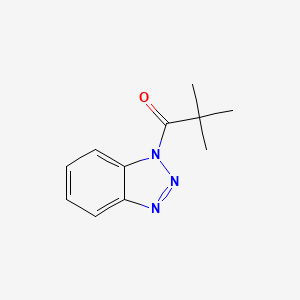

![molecular formula C10H17N3S B1622752 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine CAS No. 855715-26-3](/img/structure/B1622752.png)

4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

Overview

Description

4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine is a chemical compound that has shown potential as a therapeutic agent in scientific research.

Scientific Research Applications

Proteomics Research

In the field of proteomics , this compound is utilized for its potential in studying protein interactions and functions. It may serve as a chemical probe to identify binding partners of specific proteins, which is crucial for understanding cellular processes and disease mechanisms .

Medicinal Chemistry

As a medicinal chemistry tool, “4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine” can be employed in the synthesis of novel pharmaceuticals. Its structure could be integral in developing new therapeutic agents, particularly due to its potential activity at various biological targets .

Agriculture

In agricultural science , compounds like this one are often explored for their role in plant protection. They could be precursors to new pesticides or herbicides, contributing to the control of pests and diseases that affect crops .

Material Science

Within material science , this compound’s unique chemical properties might be harnessed to create new materials with specific characteristics, such as enhanced durability or conductivity. It could be a building block for polymers or other advanced materials .

Environmental Science

“4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine” may have applications in environmental science , particularly in the development of sensors or assays for detecting environmental pollutants. Its reactivity with certain substances could make it a valuable component in monitoring environmental health .

Biochemistry

In biochemistry , this compound could be used to study enzyme kinetics or substrate specificity. It might act as an inhibitor or activator for certain enzymes, providing insights into biochemical pathways and potential drug targets .

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Based on the properties of similar compounds, it can be inferred that it might interact with its targets to induce changes that result in its biological activities .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

A compound with a similar structure was found to have good pharmacokinetic profile .

Result of Action

Thiazole derivatives have been associated with various biological activities, suggesting that they may have multiple molecular and cellular effects .

properties

IUPAC Name |

4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3S/c1-8-3-2-4-13(5-8)6-9-7-14-10(11)12-9/h7-8H,2-6H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQGFRSJRWEWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397654 | |

| Record name | 4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836229 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine | |

CAS RN |

855715-26-3 | |

| Record name | 4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1622679.png)

![4-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-butyric acid](/img/structure/B1622680.png)

![5-Phenylbenzo[d]oxazole](/img/structure/B1622685.png)

![4-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1622688.png)

![8-Methoxy-2-methyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B1622689.png)